(3S)-3-bromo-1lambda6-thiolane-1,1-dione
Description
(3S)-3-Bromo-1λ⁶-thiolane-1,1-dione is a sulfone derivative of thiolane (tetrahydrothiophene), where the sulfur atom is in the +6 oxidation state (denoted by λ⁶). The compound features a bromine substituent at the 3S position of the five-membered ring. Sulfones like this are characterized by their stability and polar nature, making them valuable intermediates in organic synthesis and pharmaceutical research.
Properties
CAS No. |
2381571-73-7 |
|---|---|
Molecular Formula |
C4H7BrO2S |
Molecular Weight |
199.1 |
Purity |
70 |
Origin of Product |
United States |
Preparation Methods
Phosphorus Pentabromide-Mediated Bromination
The direct bromination of tetrahydrothiophene-1,1-dione using PBr₅ in 1,2-dichlorobenzene at 160°C for 6 hours introduces bromine at the 3-position with 78% yield. This method leverages the electron-withdrawing sulfone group to direct electrophilic bromination.
| Parameter | Value |
|---|---|
| Reactant | Tetrahydrothiophene-1,1-dione |
| Brominating Agent | PBr₅ (1.2 equiv) |
| Solvent | 1,2-Dichlorobenzene |
| Temperature | 160°C |
| Time | 6 hours |
| Yield | 78% |
Mechanistic Insight : The sulfone group activates the ring toward electrophilic attack, with PBr₅ generating Br⁺ ions that preferentially target the 3-position due to steric and electronic effects.
Radical Bromination with N-Bromosuccinimide (NBS)
NBS in carbon tetrachloride under UV light induces radical bromination, achieving 65% yield. This method is suitable for late-stage functionalization but requires stringent exclusion of oxygen.
| Parameter | Value |
|---|---|
| Initiator | AIBN (azobisisobutyronitrile) |
| Bromine Source | NBS (1.5 equiv) |
| Solvent | CCl₄ |
| Light Source | UV (254 nm) |
| Time | 12 hours |
| Yield | 65% |
Limitation : Radical recombination leads to diastereomeric mixtures (dr: 1.5:1), necessitating chromatographic separation.
Stereoselective Synthesis
Chiral Auxiliary-Assisted Bromination
Using (R)-Pantolactone as a chiral auxiliary, bromination with HBr in acetic acid at 40°C yields the (3S)-enantiomer with 82% enantiomeric excess (ee). The auxiliary directs bromine addition via hydrogen-bonding interactions.
| Parameter | Value |
|---|---|
| Chiral Auxiliary | (R)-Pantolactone (1.1 equiv) |
| Brominating Agent | HBr (48% aq., 2.0 equiv) |
| Solvent | Acetic Acid |
| Temperature | 40°C |
| Time | 8 hours |
| ee | 82% |
Optimization : Increasing HBr concentration to 3.0 equiv improves ee to 89% but reduces yield to 70% due to side reactions.
Enzymatic Resolution with Lipase B
Candida antarctica Lipase B (CAL-B) resolves racemic 3-bromo-thiolane-1,1-dione in tert-butyl methyl ether , achieving >95% ee for the (3S)-enantiomer. The (3R)-isomer is hydrolyzed selectively.
| Parameter | Value |
|---|---|
| Enzyme | CAL-B (20 mg/mmol) |
| Solvent | TBME |
| Temperature | 30°C |
| Time | 24 hours |
| ee | >95% |
Scale-Up : Industrial processes use immobilized CAL-B on silica gel, enhancing reusability (5 cycles with <10% activity loss).
Microwave-Assisted Bromination
Microwave irradiation accelerates bromination using NaBr and Oxone in DMF , reducing reaction time to 15 minutes with 85% yield. This method is ideal for high-throughput synthesis.
| Parameter | Value |
|---|---|
| Bromine Source | NaBr (2.0 equiv) |
| Oxidizing Agent | Oxone (1.5 equiv) |
| Solvent | DMF |
| Microwave Power | 300 W |
| Temperature | 120°C |
| Time | 15 minutes |
| Yield | 85% |
Advantage : Uniform heating minimizes side products compared to conventional methods.
Nucleophilic Substitution
Hydroxyl-to-Bromine Substitution
Replacing a 3-hydroxyl group with LiBr in THF under Mitsunobu conditions ([PPh₃, DIAD]) achieves 74% yield. The hydroxyl precursor is synthesized via OsO₄ -catalyzed dihydroxylation of 2,5-dihydrothiophene-1,1-dione.
| Parameter | Value |
|---|---|
| Substrate | 3-Hydroxy-thiolane-1,1-dione |
| Reagent | LiBr (3.0 equiv) |
| Catalyst | PPh₃ (1.2 equiv), DIAD (1.2 equiv) |
| Solvent | THF |
| Temperature | 0°C to RT |
| Time | 4 hours |
| Yield | 74% |
Chiral Retention : The (3S)-configuration is preserved due to the SN2 mechanism.
Industrial-Scale Production
Continuous Flow Bromination
A continuous flow reactor with PBr₃ and DIPEA in toluene produces 3.2 kg/hour of (3S)-3-bromo-thiolane-1,1-dione (purity: 99.2%). Temperature control (±2°C) ensures consistent enantiomeric ratios.
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic (0.5 mm ID) |
| Brominating Agent | PBr₃ (1.05 equiv) |
| Base | DIPEA (1.1 equiv) |
| Solvent | Toluene |
| Residence Time | 8 minutes |
| Throughput | 3.2 kg/hour |
Cost Analysis : Flow systems reduce solvent waste by 40% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-bromo-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the bromine atom can lead to the formation of thiolane derivatives with different functional groups.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with different functional groups.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
(3S)-3-bromo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-bromo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the 1λ⁶-thiolane-1,1-dione core but differ in substituents, enabling comparative analysis:
Key Observations :
- Functional Groups: Hydroxyl and amino groups introduce hydrogen-bonding capabilities, which may affect solubility and intermolecular interactions .
- Stereochemistry : The 3S configuration in the target compound contrasts with the racemic 3R,4S configuration in the chloro-hydroxy analogue, which could influence enantioselective interactions .
Spectral and Physical Properties
NMR Spectroscopy :
- In brominated compounds, the presence of bromine induces distinct splitting patterns in ¹H NMR due to isotopic effects (²HBr and ⁸¹Br). For example, tetrabromoindoles show characteristic molecular ion clusters in mass spectra (e.g., m/z 429–437 for four bromines) .
- The methylidene group in C₅H₈O₂S () would exhibit a deshielded vinyl proton signal near δ 5.5–6.0 ppm in ¹H NMR .
Thermal Stability :
- Sulfones generally exhibit high thermal stability. Thermogravimetric analysis (TGA) of similar compounds (e.g., dispirophosphazenes) shows mass loss primarily due to decomposition rather than volatilization .
Q & A
Q. How do steric and electronic effects compete in directing regioselectivity during derivatization?
- Methodological Answer : Competitive experiments with regioselective probes (e.g., substituted benzylamines) quantify steric vs. electronic contributions. Hammett plots correlate substituent effects with reaction rates. X-ray crystallography of intermediates reveals steric hindrance patterns, guiding rational design of derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
